molecular formula C12H19NO B15263453 (2-Methoxyethyl)[1-(4-methylphenyl)ethyl]amine

(2-Methoxyethyl)[1-(4-methylphenyl)ethyl]amine

Cat. No.: B15263453
M. Wt: 193.28 g/mol
InChI Key: BSZGDGNAHWJVFM-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)[1-(4-methylphenyl)ethyl]amine is an organic compound with the molecular formula C12H19NO and a molecular weight of 193.28536 g/mol . This compound is characterized by the presence of a methoxyethyl group and a 4-methylphenyl group attached to an amine. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyethyl)[1-(4-methylphenyl)ethyl]amine typically involves the reaction of 4-methylacetophenone with 2-methoxyethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are essential to maintain the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethyl)[1-(4-methylphenyl)ethyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted amines.

Scientific Research Applications

(2-Methoxyethyl)[1-(4-methylphenyl)ethyl]amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic properties and applications in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)[1-(4-methylphenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2-Methoxyethyl)[1-(4-methoxyphenyl)ethyl]amine: This compound has a similar structure but with a methoxy group on the phenyl ring.

    (2-Methoxyethyl)[1-(4-chlorophenyl)ethyl]amine: This compound features a chlorine atom on the phenyl ring.

Uniqueness

(2-Methoxyethyl)[1-(4-methylphenyl)ethyl]amine is unique due to the presence of both a methoxyethyl group and a 4-methylphenyl group, which confer specific chemical and physical properties

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

N-(2-methoxyethyl)-1-(4-methylphenyl)ethanamine

InChI

InChI=1S/C12H19NO/c1-10-4-6-12(7-5-10)11(2)13-8-9-14-3/h4-7,11,13H,8-9H2,1-3H3

InChI Key

BSZGDGNAHWJVFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)NCCOC

Origin of Product

United States

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